mGlu Receptor Potency Compared to an Intra-Patent Chlorothiophene-Sulfonyl Analog
In a single patent series (US9969726), the target compound (Example 43) demonstrated an EC50 of 110 nM at rat mGlu receptors expressed in HEK-293 cells [1]. An intra-patent comparator, Example 86 (a chlorothiophene-sulfonyl azetidine analog, likely CAS 2640972-57-0), exhibited an EC50 of 800 nM in the same assay system [2]. This represents a 7.3-fold improvement in potency conferred by the benzofuran-sulfonyl substitution over the chlorothiophene-sulfonyl variant.
| Evidence Dimension | In vitro functional activity at mGlu receptors (EC50) |
|---|---|
| Target Compound Data | EC50 = 110 nM |
| Comparator Or Baseline | Example 86 (chlorothiophene-sulfonyl azetidine analog): EC50 = 800 nM |
| Quantified Difference | 7.3-fold lower EC50 (higher potency) for the target compound |
| Conditions | HEK-293 cells co-expressing rat mGlu receptors 2,3,4,6,7,8; GIRK channel readout |
Why This Matters
A 7.3-fold potency difference can translate into significantly lower doses required for in vivo target engagement, reducing off-target exposure and improving the therapeutic window in CNS programs.
- [1] BindingDB. BDBM393753: US9969726, Example 43. EC50: 110 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=393753 View Source
- [2] BindingDB. BDBM393797: US10597367, Example 86; US9969726, Example 86. EC50: 800 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=393797 View Source
